1-Chloro-3-methoxy-2,2-dimethylpropane

Description

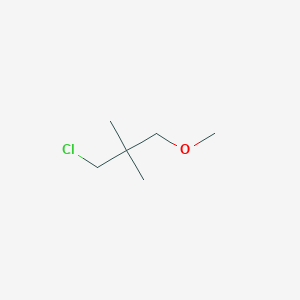

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13ClO |

|---|---|

Molecular Weight |

136.62 g/mol |

IUPAC Name |

1-chloro-3-methoxy-2,2-dimethylpropane |

InChI |

InChI=1S/C6H13ClO/c1-6(2,4-7)5-8-3/h4-5H2,1-3H3 |

InChI Key |

AGGBNFRLRUBFEF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COC)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Production Routes

Established Synthetic Pathways for 1-Chloro-3-methoxy-2,2-dimethylpropane Analogues

The traditional synthesis of this compound and its analogues relies on fundamental organic reactions, primarily centered around the functionalization of 2,2-dimethylpropane-1,3-diol (neopentyl glycol). These pathways involve a sequence of etherification and halogenation reactions.

Synthesis from 2,2-Dimethylpropane-1,3-diol Precursors

The common starting material for the synthesis of this compound is 2,2-dimethylpropane-1,3-diol, also known as neopentyl glycol. wikipedia.org This diol is industrially produced through the aldol (B89426) reaction of formaldehyde (B43269) and isobutyraldehyde, followed by a reduction step. wikipedia.orgmdpi.com The challenge in synthesizing this compound from this symmetrical diol lies in achieving regioselective mono-etherification and mono-halogenation.

A plausible synthetic route would first involve the monomethylation of 2,2-dimethylpropane-1,3-diol to yield 3-methoxy-2,2-dimethylpropan-1-ol (B1267064). This can be a significant hurdle as the two hydroxyl groups are chemically equivalent. One common strategy to favor mono-substitution is to use a large excess of the diol relative to the methylating agent. Subsequently, the remaining hydroxyl group of 3-methoxy-2,2-dimethylpropan-1-ol is converted to a chloride to afford the final product.

Reaction Scheme: From Diol to Final Product

| Step | Reactants | Reagents | Product |

| 1 | 2,2-Dimethylpropane-1,3-diol | Sodium hydride (NaH), Methyl iodide (CH₃I) | 3-Methoxy-2,2-dimethylpropan-1-ol |

| 2 | 3-Methoxy-2,2-dimethylpropan-1-ol | Thionyl chloride (SOCl₂) | This compound |

Etherification Strategies Utilizing Methoxide (B1231860) Reagents

A cornerstone of ether synthesis, the Williamson ether synthesis, is a highly applicable method for forming the methoxy (B1213986) group in this compound. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the target compound, this would typically involve the reaction of a suitable chloro-alcohol precursor with a methoxide salt, such as sodium methoxide.

The precursor, 3-chloro-2,2-dimethylpropan-1-ol, can be reacted with sodium methoxide in a suitable solvent like methanol (B129727) or a polar aprotic solvent. The methoxide ion acts as a nucleophile, attacking the carbon atom bearing the hydroxyl group's more reactive counterpart (after conversion to a better leaving group) or, in a different synthetic approach, the carbon bearing the chlorine atom if starting from a different precursor. The reaction proceeds via an S_N2 mechanism, leading to the formation of the ether linkage.

Key Features of Williamson Ether Synthesis

| Feature | Description |

| Mechanism | S_N2 (Bimolecular Nucleophilic Substitution) |

| Nucleophile | Alkoxide ion (e.g., Sodium methoxide, CH₃ONa) |

| Substrate | Typically a primary alkyl halide |

| Leaving Group | A good leaving group, such as a halide (Cl, Br, I) or a sulfonate (e.g., tosylate) |

Halogenation Techniques for Alkyl Chloride Formation

The conversion of the alcohol functionality in a precursor like 3-methoxy-2,2-dimethylpropan-1-ol to the corresponding alkyl chloride is a critical step. Several standard halogenating agents can be employed for this transformation.

Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds with the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which drives the reaction to completion. Pyridine is often added to neutralize the HCl generated.

Another approach is the use of concentrated hydrochloric acid (HCl), often in the presence of a catalyst like zinc chloride (the Lucas test reagent), although this method is generally more effective for secondary and tertiary alcohols. For primary alcohols, heating is typically required.

Comparison of Halogenation Reagents

| Reagent | Advantages | Disadvantages |

| Thionyl chloride (SOCl₂) | Gaseous byproducts, clean reaction | Corrosive and moisture-sensitive |

| Hydrochloric acid (HCl) | Inexpensive | May require a catalyst and heat for primary alcohols |

| Phosphorus trichloride (B1173362) (PCl₃) | Effective for primary and secondary alcohols | Stoichiometry requires 3 moles of alcohol per mole of PCl₃ |

Novel Synthetic Approaches and Derivatization Strategies

Recent advancements in synthetic chemistry offer more sophisticated and potentially more efficient routes to this compound and its derivatives. These methods focus on improving reaction conditions, yields, and selectivity.

Exploration of Phase Transfer Catalysis in Ether Synthesis

Phase transfer catalysis (PTC) has emerged as a powerful technique to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.org In the context of the Williamson ether synthesis, PTC can enhance the reaction rate and yield by transporting the alkoxide nucleophile from the aqueous phase to the organic phase where the alkyl halide substrate is dissolved. crdeepjournal.org

Poly(ethylene glycol) (PEG) and its derivatives, as well as quaternary ammonium (B1175870) salts, are effective phase transfer catalysts. researchgate.net For the synthesis of this compound, a phase transfer catalyst could be employed in the reaction between 3-chloro-2,2-dimethylpropan-1-ol (in an organic solvent) and sodium methoxide (in an aqueous solution or as a solid). This approach can lead to milder reaction conditions and avoid the need for strictly anhydrous solvents.

Development of Stereoselective and Regioselective Routes

While this compound is an achiral molecule, the principles of stereoselective and regioselective synthesis are crucial when considering the synthesis of more complex analogues derived from substituted neopentyl glycols.

Achieving regioselectivity in the monofunctionalization of a symmetric diol like 2,2-dimethylpropane-1,3-diol is a significant synthetic challenge. One approach to achieve regioselective mono-etherification is to employ a protecting group strategy. For instance, one of the hydroxyl groups can be selectively protected, allowing the other to be converted to the methoxy ether. Subsequent deprotection and halogenation would then yield the desired product.

Another strategy to favor mono-substitution is based on statistical methods, where the reaction is stopped at a low conversion, or by using a large excess of the diol, which statistically favors the formation of the mono-substituted product. While not a high-yield approach for the desired product, it can be effective in some cases.

Green Chemistry Methodologies for Sustainable Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, this involves employing safer reagents, utilizing catalytic systems, and minimizing waste.

A primary green approach is the substitution of traditional, hazardous methylating agents used in ether synthesis, such as methyl halides and dimethyl sulfate (B86663), with environmentally benign alternatives. nih.gov Dimethyl carbonate (DMC) stands out as a green methylating reagent due to its low toxicity, biodegradability, and the fact that it is produced via a clean process. nih.govmdpi.comnih.gov

The methylation of the precursor alcohol (3-chloro-2,2-dimethyl-1-propanol) with DMC can be achieved using various catalytic systems that enhance the sustainability of the process.

Heterogeneous Catalysis: The use of solid catalysts like zeolites (e.g., NaY, NaX), basic alumina, or hydrotalcites offers significant green advantages. unive.itresearchgate.netrsc.org These catalysts are effective in promoting the methylation reaction and can be easily separated from the reaction mixture by filtration and subsequently reused, which simplifies purification and reduces waste. unive.it The reaction typically proceeds in two steps: an initial transesterification to form a methyl carbonate intermediate, followed by an in-situ decarboxylation to yield the final methyl ether. researchgate.netrsc.orgresearchgate.net

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful green chemistry tool for reactions involving immiscible phases. researchgate.netyoutube.com In the context of ether synthesis, a phase-transfer catalyst, such as a quaternary ammonium salt or polyethylene (B3416737) glycol (PEG), facilitates the transfer of the alkoxide ion from an aqueous or solid phase into an organic phase where it can react with the methylating agent. mdpi.comresearchgate.netcrdeepjournal.org This technique can drastically improve reaction rates, allow for the use of milder reaction conditions (e.g., lower temperatures), and reduce or eliminate the need for hazardous organic solvents. mdpi.comnih.gov The combination of DMC with a PTC system like K₂CO₃ and PEG-800 has been shown to be highly effective for O-methylation. mdpi.comnih.govresearchgate.net

The table below summarizes key aspects of these green methodologies.

| Methodology | Key Reagents/Catalysts | Primary Advantages | Research Findings |

|---|---|---|---|

| Alternative Green Reagent | Dimethyl Carbonate (DMC) | Low toxicity, biodegradable, avoids harmful byproducts like inorganic salts. nih.gov | Effectively replaces hazardous reagents like dimethyl sulfate and methyl halides in O-methylation reactions. mdpi.comnih.gov |

| Heterogeneous Catalysis | Zeolites (NaX, NaY), Alumina, Hydrotalcites | Catalysts are easily recoverable and reusable, simplifying product purification and minimizing waste. unive.it | Yields of methyl ethers can reach up to 98% with zeolite catalysts, showcasing high efficiency. unive.it |

| Phase-Transfer Catalysis (PTC) | Quaternary Ammonium Salts, Polyethylene Glycols (PEG) | Increases reaction rates, allows for milder conditions, and can be performed in aqueous media, reducing organic solvent use. mdpi.comresearchgate.net | The combination of DMC with a K₂CO₃/PEG catalyst system provides high yields (86.1%) and selectivity (91.6%) in one-step synthesis of ethers. mdpi.com |

Industrial-Scale Synthesis Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial-scale production of this compound requires careful consideration of process design, safety, economics, and optimization. The Williamson ether synthesis, a foundational method for forming ethers, is widely used in industrial applications and provides a relevant framework for this analysis. wikipedia.orgrsc.org

Industrial-Scale Considerations:

Reactor Design: The choice between batch and continuous-flow reactors is critical. While batch reactors are versatile, continuous processes (plug-flow or CSTR) often offer better control over reaction parameters, improved safety, and higher throughput for large-scale production. nih.gov Reactions using heterogeneous catalysts or operating at high temperatures are particularly well-suited for continuous-flow systems. researchgate.netacs.org

Solvent and Reagent Management: The selection of solvents must balance reactivity with safety, cost, and environmental impact. Industrial processes prioritize solvent recovery and recycling to minimize costs and waste. The use of greener reagents like DMC is advantageous at an industrial scale as it avoids the formation of large quantities of salt byproducts that require disposal. nih.gov

Downstream Processing: Purification is a major cost factor in chemical manufacturing. The industrial process must include efficient and scalable methods for separating the final product from unreacted starting materials, catalysts, and byproducts. Distillation is a common method for purifying ethers.

Heat Management: Etherification reactions can be exothermic. Effective heat transfer and temperature control are crucial at an industrial scale to prevent runaway reactions and ensure consistent product quality.

Process Optimization:

Process optimization aims to maximize product yield and purity while minimizing costs, energy consumption, and reaction time.

Temperature and Pressure: These are critical parameters that influence reaction kinetics. numberanalytics.com While higher temperatures can increase reaction rates and enable the use of less reactive (and often greener) alkylating agents, they can also lead to undesirable side reactions. wikipedia.orgacs.org Optimization involves finding the ideal temperature and pressure range to maximize selectivity for the desired product.

Catalyst Selection and Loading: In catalytic processes, the choice of catalyst and its concentration are key variables. For PTC, optimizing the amount of catalyst is essential to ensure efficient reaction without incurring unnecessary cost. mdpi.com For heterogeneous systems, catalyst activity, stability, and ease of recovery are primary concerns.

Molar Ratios of Reactants: Adjusting the ratio of the alcohol precursor to the methylating agent can significantly impact conversion and yield. mdpi.com Using an excess of one reagent may drive the reaction to completion but complicates purification and increases cost.

Reaction Time: Minimizing reaction time is crucial for maximizing plant throughput. Techniques like microwave-assisted synthesis have been shown to dramatically reduce reaction times in laboratory settings, though scaling this technology for industrial production presents challenges. sacredheart.edu

The following table outlines key parameters and their considerations for industrial process optimization.

| Parameter | Considerations for Optimization | Industrial Relevance |

|---|---|---|

| Reactor Type | Choice between batch, semi-batch, or continuous (CSTR, Plug-Flow) reactors. | Impacts throughput, safety, and process control. Continuous reactors are often preferred for large-scale, established processes. nih.gov |

| Temperature | Balance reaction rate against potential for side reactions (e.g., elimination) and decomposition. | Directly affects energy costs and product selectivity. High-temperature processes (>300 °C) can enable greener catalysts. wikipedia.orgacs.org |

| Catalyst System | Selection of catalyst (e.g., PTC, heterogeneous) and optimization of its loading/concentration. | Crucial for reaction efficiency, cost, and ease of product purification. Catalyst reusability is a key economic driver. mdpi.comunive.it |

| Reactant Stoichiometry | Adjusting the molar ratio of alcohol to methylating agent to maximize conversion of the limiting reagent. | Affects raw material costs and the complexity of downstream purification. mdpi.com |

| Mixing/Agitation | Ensuring efficient mass transfer, particularly in multiphase systems (e.g., PTC). | Critical for achieving consistent reaction rates and preventing localized "hot spots" in the reactor. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Shift and Coupling Analysis

No experimental ¹H NMR data for 1-Chloro-3-methoxy-2,2-dimethylpropane is available in the searched scientific literature. A detailed analysis of chemical shifts and coupling patterns is therefore not possible.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

As no one-dimensional NMR data is available, no two-dimensional NMR correlation experiments such as COSY, HSQC, or HMBC have been reported for this compound.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Band Analysis

There is no published experimental FTIR spectrum for this compound. An analysis of characteristic vibrational bands is therefore not feasible.

Raman Spectroscopy for Complementary Vibrational Insights

No experimental Raman spectroscopic data for this compound could be located in the available scientific resources.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of organic compounds. Through ionization, fragmentation, and mass-to-charge ratio analysis, it provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, typically to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

For this compound (C₆H₁₃ClO), the theoretical monoisotopic mass of the molecular ion [M]⁺ is calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). HRMS analysis, often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would be expected to yield a measured mass that closely matches this theoretical value. The presence of the chlorine atom is distinctly confirmed by the characteristic isotopic pattern of the [M+2]⁺ peak, which arises from the natural abundance of the ³⁷Cl isotope. The intensity ratio of the [M]⁺ to [M+2]⁺ peaks is approximately 3:1, a signature of a monochlorinated compound. youtube.comlibretexts.org

An illustrative HRMS dataset for a related chlorinated organic compound is presented below, demonstrating the precision of the technique.

Interactive Data Table: Illustrative HRMS Data for a Chlorinated Organic Molecule

| Ion Species | Theoretical m/z | Measured m/z | Mass Error (ppm) | Elemental Formula |

| [M+H]⁺ | 250.0942 | 250.0939 | -1.2 | C₁₂H₁₆ClN₂O |

| [M+Na]⁺ | 272.0761 | 272.0758 | -1.1 | C₁₂H₁₅ClN₂NaO |

Note: This data is representative of the analysis of a different chlorinated compound, 4-(3-chloropropoxy)-N,N-dimethylaniline, and is provided for illustrative purposes.

The experimental parameters for such an analysis would typically involve a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, with electrospray ionization in positive mode. acs.org The high mass accuracy confirms the elemental composition and, by extension, the molecular formula of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in a mixture before detecting them with a mass spectrometer. sigmaaldrich.com It is invaluable for assessing the purity of a this compound sample and for identifying any potential impurities or byproducts from its synthesis.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of compounds between the mobile gas phase and the stationary phase lining the column. The retention time (RT), the time it takes for a compound to elute from the column, is a characteristic property used for identification.

As each compound elutes, it enters the mass spectrometer, which is typically operated in Electron Ionization (EI) mode. The high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule.

For this compound, the mass spectrum would be compared against spectral libraries for confirmation. While a spectrum for the exact target molecule is not publicly available, the spectrum of the closely related analogue, 1-Chloro-2,2-dimethylpropane (B1207488) (Neopentyl chloride), provides a strong basis for predicting its fragmentation pattern. nih.govnist.gov The key structural feature is the neopentyl group, (CH₃)₃CCH₂–, which is known to produce a very stable tert-butyl cation.

The most prominent fragmentation pathway involves the loss of the chloromethyl radical (•CH₂Cl) or rearrangement, leading to the formation of the tert-butyl cation, [C(CH₃)₃]⁺, which would appear as the base peak at m/z = 57. nist.govchemicalbook.com Another significant fragmentation would be the alpha-cleavage, resulting in the loss of a methyl radical (•CH₃) from the molecular ion. The presence of chlorine would be indicated by isotopic peaks for chlorine-containing fragments. docbrown.info

Interactive Data Table: Predicted GC-MS Fragmentation Data for this compound

| m/z | Predicted Fragment Ion | Predicted Origin | Relative Intensity |

| 136/138 | [C₆H₁₃ClO]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) | Low |

| 121/123 | [C₅H₁₀ClO]⁺ | Loss of •CH₃ | Moderate |

| 105 | [C₆H₁₃O]⁺ | Loss of •Cl | Moderate |

| 71 | [C₄H₇O]⁺ | Loss of •CH₂Cl and H₂ | Moderate |

| 57 | [C₄H₉]⁺ | tert-butyl cation | High (Base Peak) |

| 45 | [CH₃OCH₂]⁺ | Methoxy-methyl cation | Moderate |

Note: This table is a prediction based on established fragmentation principles and data from analogous structures like 1-Chloro-2,2-dimethylpropane. nih.govnist.gov

MALDI-TOF MS is a soft ionization technique primarily used for the analysis of large, non-volatile biomolecules and synthetic polymers, but it has also found applications in the analysis of small organic molecules. rsc.orgcreative-proteomics.com In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules with minimal fragmentation. youtube.com The resulting ions are then analyzed by a time-of-flight mass spectrometer.

For a small molecule like this compound, MALDI-TOF MS would primarily be used to confirm the molecular weight. The resulting spectrum would be expected to be simple, dominated by the protonated molecule [M+H]⁺ or adducts with cations from the matrix or salts (e.g., [M+Na]⁺, [M+K]⁺). researchgate.net The characteristic 3:1 isotopic pattern for chlorine would also be observable for these ions. This technique is particularly useful for samples that are difficult to ionize by other methods or for rapid screening.

Interactive Data Table: Expected MALDI-TOF MS Results for this compound

| Ion Species | Theoretical m/z (³⁵Cl) | Theoretical m/z (³⁷Cl) | Expected Observation |

| [M+H]⁺ | 137.0733 | 139.0704 | Major protonated molecular ion peaks |

| [M+Na]⁺ | 159.0553 | 161.0523 | Sodium adduct peaks, common impurity |

| [M+K]⁺ | 175.0292 | 177.0262 | Potassium adduct peaks, common impurity |

Note: This table represents theoretical values for the expected ions in a MALDI-TOF analysis.

X-ray Diffraction Techniques for Crystalline Structure Determination of Derivatives

While this compound is a liquid at room temperature, its derivatives can often be synthesized as crystalline solids. X-ray diffraction analysis of these solid derivatives provides definitive information about the three-dimensional arrangement of atoms and molecules.

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the precise atomic arrangement within a crystalline solid. nih.gov By irradiating a single crystal with a focused X-ray beam, a unique diffraction pattern is generated. The analysis of the positions and intensities of the diffracted spots allows for the calculation of the electron density map of the unit cell, from which the exact positions of all atoms can be determined.

For a crystalline derivative of this compound, SC-XRD analysis would yield precise bond lengths, bond angles, and torsion angles. This data provides unequivocal confirmation of the molecular structure and its conformation in the solid state. The results are typically reported as a set of crystallographic parameters that define the crystal lattice.

Interactive Data Table: Illustrative Single-Crystal XRD Data for a Methoxy-Substituted Organic Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.37 |

| b (Å) | 13.34 |

| c (Å) | 8.51 |

| α (°) | 90 |

| β (°) | 97.44 |

| γ (°) | 90 |

| Volume (ų) | 718.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.412 |

Note: This data is from a study on 3-hydroxy-4-methoxybenzaldehyde and serves as an example of the parameters obtained from an SC-XRD experiment. nih.gov

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about its bulk properties. researchgate.net Instead of a single crystal, a fine powder of the material is exposed to an X-ray beam. The diffraction from the randomly oriented crystallites produces a characteristic pattern of diffraction peaks at specific angles (2θ). nist.gov

This pattern serves as a fingerprint for a specific crystalline phase. researchgate.net For a crystalline derivative of this compound, PXRD would be used to:

Confirm phase identity: By comparing the experimental pattern to a calculated pattern from SC-XRD data or to a reference standard.

Assess bulk purity: The presence of sharp, well-defined peaks indicates a highly crystalline material, while the absence of peaks from other phases confirms its purity. mdpi.com

Identify polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. researchgate.net

Interactive Data Table: Representative Powder XRD Peak List for a Crystalline Neopentyl Copolymer Derivative

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 45 |

| 17.8 | 4.98 | 100 |

| 20.3 | 4.37 | 80 |

| 22.5 | 3.95 | 65 |

| 25.1 | 3.54 | 50 |

Note: This data is adapted from a study on poly(neopentyl terephthalate-co-neopentyl succinate) and illustrates a typical PXRD peak list. researchgate.net

Chromatographic Methods for Separation and Purity Assessment

Gas Chromatography (GC)

No specific GC methods for the analysis of this compound have been found in the reviewed literature.

Liquid Chromatography (LC)

No specific LC methods for the analysis of this compound have been found in the reviewed literature.

Advanced Chromatographic Separations (e.g., GCxGC, GPC)

No information on the use of advanced chromatographic techniques for the separation of this compound is available.

Reactivity, Reaction Mechanisms, and Mechanistic Studies

Investigation of Nucleophilic Substitution Reactions at the Chlorinated Carbon

The reactivity of 1-chloro-3-methoxy-2,2-dimethylpropane in nucleophilic substitution reactions is profoundly influenced by its structure, which is characteristic of a neopentyl halide. These compounds are known for their exceptionally slow reaction rates in both SN1 and SN2 pathways. brainly.comstackexchange.com

The rate of nucleophilic substitution is significantly impacted by steric and electronic factors inherent to the molecule's neopentyl framework.

Steric Hindrance: The primary factor governing the reactivity of this compound is severe steric hindrance. quora.com The presence of a bulky tert-butyl group adjacent to the chlorinated carbon atom physically obstructs the backside attack required for a bimolecular nucleophilic substitution (SN2) reaction. pbworks.comnih.gov This steric congestion around the reaction center makes it difficult for a nucleophile to approach, drastically slowing the SN2 reaction rate. brainly.comdoubtnut.com While steric repulsion is often cited, some theoretical studies suggest that in the transition state, this repulsion might be released, and the activation barrier is more influenced by the weakening of electrostatic and orbital interactions. researchgate.net

Electronic Effects: From an electronic standpoint, the molecule is a primary alkyl halide. Typically, primary alkyl halides readily undergo SN2 reactions. However, the steric hindrance in this case overrides this electronic preference. doubtnut.com The alternative unimolecular (SN1) pathway is also disfavored. An SN1 reaction would require the formation of a primary carbocation upon the departure of the chloride ion. pbworks.comdoubtnut.com Primary carbocations are highly unstable and energetically unfavorable, making the SN1 pathway extremely slow. doubtnut.com Although this primary carbocation could theoretically rearrange to a more stable tertiary carbocation via a hydride or methyl shift, the initial formation of the unstable primary carbocation presents a significant energy barrier. stackexchange.comquora.com This makes both primary substitution pathways, SN1 and SN2, notoriously slow for neopentyl-type halides. brainly.comstackexchange.com

| Reaction Pathway | Steric Effects | Electronic Effects | Overall Reactivity |

|---|---|---|---|

| SN2 | Highly hindered by the adjacent tert-butyl group, preventing backside attack. pbworks.com | Favored by the primary nature of the alkyl halide, but this effect is negated by steric hindrance. | Extremely slow. quora.comdoubtnut.com |

| SN1 | Less directly influential on the rate-determining step. | Highly disfavored due to the formation of a very unstable primary carbocation. pbworks.comdoubtnut.com | Extremely slow, though potential for rearrangement exists if the carbocation forms. stackexchange.comquora.com |

The effect of the solvent is a critical factor in mechanistic studies, as differential solvation of the initial and transition states can alter reaction rates. researchgate.net For SN1 reactions, polar protic solvents (e.g., water, ethanol) are generally preferred as they can stabilize the carbocation intermediate and the leaving group through hydrogen bonding. For SN2 reactions, polar aprotic solvents (e.g., acetone, DMSO) are typically favored because they solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.

In the case of this compound, where both pathways are slow, the solvent's role is nuanced. A shift to a more polar, protic solvent might slightly favor a sluggish SN1 pathway by stabilizing the incipient, unstable primary carbocation. Conversely, using a polar aprotic solvent would not overcome the profound steric hindrance that inhibits the SN2 reaction. Some studies have shown that protic polar solvents can sometimes hinder reaction rates, potentially through specific hydrogen bonding interactions with the substrate or reactants. mdpi.com Therefore, while solvent polarity is a key parameter, it does not fundamentally change the compound's inherent unreactivity caused by its steric structure.

Chemical Transformations of the Methoxy (B1213986) Group

The methoxy group in this compound is an ether linkage, which is generally unreactive but can undergo specific chemical transformations under harsh conditions.

Ethers are known to be cleaved by strong acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI). masterorganicchemistry.comopenstax.org Hydrochloric acid (HCl) is typically not effective. openstax.org The reaction involves the protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org Following protonation, a nucleophilic attack by the halide ion (Br⁻ or I⁻) cleaves the C-O bond. libretexts.org

The mechanism of this cleavage can be SN1 or SN2, depending on the structure of the groups attached to the oxygen. masterorganicchemistry.comopenstax.org For this compound, the carbon attached to the methoxy group is primary. Therefore, the cleavage is expected to proceed via an SN2 mechanism, where the iodide or bromide ion attacks the methyl group, which is less sterically hindered, leading to the formation of methyl halide and 1-chloro-2,2-dimethyl-3-propanol. masterorganicchemistry.comlibretexts.org

Reaction: (CH₃)₃CCH₂OCH₃ + HI → (CH₃)₃CCH₂OH + CH₃I

The participation of a methoxy group in intramolecular rearrangements is less common than for other functional groups but can occur under specific conditions. In neopentyl systems, rearrangements are a known phenomenon, often occurring after the formation of a carbocation. stackexchange.com For example, in Friedel-Crafts alkylation with neopentyl chloride, the initially formed primary carbocation rearranges to a more stable tertiary carbocation. quora.compearson.com

While direct participation of the methoxy group via anchimeric assistance is not typically expected, its presence could influence the outcome of rearrangements initiated elsewhere in the molecule. For instance, in reactions involving the generation of a carbocation at the chlorinated carbon, the subsequent rearrangement could be influenced by the electronic properties of the distant methoxy group. More complex intramolecular reactions, such as cyclizations, can involve methoxy groups, often as a leaving group in reactions with organolithium reagents, demonstrating its potential to participate in bond-breaking and bond-forming processes within the same molecule. nih.gov

Oxidation and Reduction Chemistry of the Propane (B168953) Backbone

The propane backbone of this compound consists of C-C and C-H single bonds, which are generally resistant to oxidation and reduction. Alkanes are typically unreactive towards most oxidizing and reducing agents under standard conditions.

Oxidation: Strong oxidizing agents (e.g., potassium permanganate, chromic acid) under harsh conditions (high temperature, extreme pH) would be required to oxidize the propane backbone. Such reactions are typically non-selective and would likely lead to the cleavage of C-C bonds and extensive degradation of the molecule. Selective oxidation of a specific C-H bond in such a saturated framework is extremely challenging without the presence of activating functional groups or specific catalysts.

Regioselectivity and Stereoselectivity in Reaction Outcomes

In reactions where carbocation intermediates are formed, such as under SN1 or Friedel-Crafts conditions, the primary carbocation that would initially form from 1-chloro-2,2-dimethylpropane (B1207488) derivatives is highly unstable. This instability is a strong driving force for rearrangements, most commonly a 1,2-methyl shift, to generate a more stable tertiary carbocation. This rearrangement would fundamentally alter the carbon skeleton and thus dictate the regioselectivity of the final product, diverting from direct substitution at the original C1 position. For instance, in Friedel-Crafts alkylation reactions with benzene, neopentyl chloride is known to yield 2-methyl-2-phenylbutane as the major product due to such a rearrangement, rather than the direct substitution product. brainly.com

However, without specific studies on this compound, any discussion on the regiochemical and stereochemical outcomes of its reactions remains speculative and based on the general behavior of analogous neopentyl halides.

Kinetic Studies of Chemical Transformations

Comprehensive kinetic studies detailing the rates and mechanisms of chemical transformations for this compound have not been extensively reported. The reactivity of neopentyl halides is generally understood to be slow in nucleophilic substitution reactions due to the significant steric bulk of the 2,2-dimethylpropyl group, often referred to as the "neopentyl effect." This steric hindrance impedes the backside attack required for a typical SN2 mechanism.

Kinetic data for related compounds, such as the autoxidation of 1-chloro-2-methylpropane, have been investigated, providing insights into the influence of substituents on reaction rates. datapdf.com However, direct extrapolation of this data to this compound is not feasible due to the structural differences, particularly the presence of the methoxy group and the additional methyl group creating the neopentyl structure. The kinetics of reactions involving neopentyl substrates often suggest mechanisms that can circumvent the sterically hindered SN2 pathway, such as those involving carbocation rearrangements or alternative pathways influenced by neighboring group participation. researchgate.net Without dedicated kinetic experiments on this compound, a quantitative understanding of its reaction rates remains undetermined.

Based on a comprehensive search of available scientific literature and chemical databases, there is insufficient public information to generate a detailed article on the research applications and utility of This compound (CAS No. 1566721-18-3) that meets the specific requirements of the requested outline.

While the compound is listed by some chemical suppliers, detailed research findings regarding its specific roles in the following areas could not be located:

Research Applications and Utility in Academic and Industrial Synthesis

Exploration as a Precursor for Analogue and Derivative Libraries

The available search results primarily provide information on structurally related but different compounds, such as 1-Chloro-3-methoxypropane. The unique 2,2-dimethyl substitution in the target molecule significantly alters its chemical properties and reactivity, making it scientifically inaccurate to extrapolate the applications of its analogues to fulfill the request.

Therefore, a thorough, informative, and scientifically accurate article strictly adhering to the provided outline for "1-Chloro-3-methoxy-2,2-dimethylpropane" cannot be produced at this time.

Environmental Fate and Degradation in Academic Research Contexts

Persistence and Mobility Studies in Environmental Compartments

There is a notable absence of specific research focused on the persistence and mobility of 1-Chloro-3-methoxy-2,2-dimethylpropane in environmental settings such as soil, water, and sediment. Factors that typically determine a compound's environmental persistence, such as its susceptibility to microbial degradation, and its mobility, often predicted by its soil organic carbon-water (B12546825) partitioning coefficient (Koc), have not been documented for this specific substance in the existing scientific literature. Without such studies, a reliable assessment of its potential to accumulate in the environment or migrate to groundwater remains speculative.

Abiotic Degradation Pathways and Mechanisms

Detailed investigations into the abiotic degradation of this compound are not found in the reviewed academic research.

Photochemical Degradation Studies

Specific studies on the photochemical degradation of this compound, which would involve its breakdown by light, particularly in the atmosphere or surface waters, have not been identified. Research in this area would be crucial to understanding its atmospheric lifetime and potential for long-range transport.

Hydrolytic Stability and Reaction Kinetics

Similarly, there is a lack of available data on the hydrolytic stability and reaction kinetics of this compound. Hydrolysis, the reaction with water, can be a significant degradation pathway for many chlorinated compounds. However, without experimental data on its rate of hydrolysis under various pH and temperature conditions, its stability in aquatic environments cannot be determined.

Research into Environmental Mobility and Potential for Remote Contamination

Due to the absence of foundational data on its persistence and mobility, research specifically investigating the potential for long-range environmental transport and remote contamination of this compound has not been conducted. Such research is contingent on initial findings that suggest a compound is both persistent and mobile enough to travel significant distances from its source.

Contribution to Atmospheric Chemical Processes

The potential contribution of this compound to atmospheric chemical processes is also an unresearched area. Understanding its atmospheric chemistry would require studies on its reaction rates with key atmospheric oxidants, such as hydroxyl radicals (•OH), to estimate its atmospheric lifetime and its potential to contribute to the formation of secondary pollutants. No such studies were identified in the available literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.